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Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinonitrile

Cat. No.: B1508317

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-5-methylpicolinonitrile

Abstract

4-Bromo-5-methylpicolinonitrile is a strategically important heterocyclic building block in
modern organic synthesis, particularly within the domains of pharmaceutical and agrochemical
research. Its unique arrangement of a pyridine ring, a bromine atom, a nitrile group, and a
methyl group imparts a versatile and nuanced reactivity profile. This guide provides an in-depth
analysis of this profile, offering researchers and drug development professionals a
comprehensive understanding of the molecule's synthetic potential. We will explore its behavior
in key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic
aromatic substitution, and functional group interconversions of the nitrile and methyl moieties.
The discussion is grounded in mechanistic principles, providing not just protocols, but the
causal logic behind experimental design to empower rational synthesis.

Structural and Physicochemical Profile

4-Bromo-5-methylpicolinonitrile, with CAS Number 1353856-72-0, is a substituted pyridine
derivative. The pyridine nitrogen and the cyano group act as electron-withdrawing groups,
polarizing the aromatic ring and influencing the reactivity of the C-Br bond.[1] The methyl
group, in contrast, is a weak electron-donating group. This electronic interplay is central to its
chemical behavior.

Table 1: Physicochemical Properties of 4-Bromo-5-methylpicolinonitrile
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Property Value Source
CAS Number 1353856-72-0 [2]
Molecular Formula C7HsBrN-2 [3]
Molecular Weight 197.03 g/mol [3]
Appearance White to off-white solid [1]
Boiling Point 293.3 £ 35.0 °C at 760 mmHg [3]
Density 1.6 +£0.1 g/cm3 [3]
LogP 1.99 [3]

Core Reactivity Analysis

The reactivity of 4-Bromo-5-methylpicolinonitrile is dictated by several key features:

e The C(4)-Br Bond: This is the primary site for metal-catalyzed cross-coupling reactions. The
electron-deficient nature of the pyridine ring makes this bond susceptible to oxidative
addition to a low-valent metal catalyst (e.g., Pd(0)).

e The Pyridine Ring: The ring's overall electron deficiency, enhanced by the nitrile group,
makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly under forcing
conditions. The bromine at C4 is activated by the ring nitrogen and the C2-nitrile.

e The Nitrile Group (C=N): This versatile functional group can undergo reduction to a primary
amine or an aldehyde, or hydrolysis to a carboxylic acid, providing pathways to diverse
molecular scaffolds.[4]

e The Methyl Group (CHs): The C5-methyl group is attached to an sp? carbon and can be
considered an aza-benzylic position. While less reactive than a true benzylic position, it can
potentially undergo free-radical halogenation or oxidation under specific conditions.[5]

Caption: Key reactivity sites on 4-Bromo-5-methylpicolinonitrile.

Palladium-Catalyzed Cross-Coupling Reactions
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The C(sp?)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom
bonds using palladium catalysis. These reactions are cornerstones of modern drug discovery
for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the aryl
bromide with an organoboron species, typically a boronic acid or ester.[6]

Causality and Expertise: The reaction's success hinges on a catalytic cycle involving oxidative
addition of the C-Br bond to a Pd(0) species, transmetalation with a base-activated boronic
acid, and reductive elimination to yield the product and regenerate the catalyst.[7] The choice
of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex,
which facilitates the transmetalation step.[7][8] Ligands, often bulky, electron-rich phosphines,
are essential to stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate the final
reductive elimination step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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